Cytarabine-Based Regimens Demonstrate Superior Overall Survival in Older AML Patients Compared to Decitabine Monotherapy
In a phase III randomized multinational trial, the hypomethylating agent decitabine demonstrated a median overall survival (OS) of 7.7 months (95% CI: 6.2-9.2) compared with 5.0 months (95% CI: 4.3-6.3) for the treatment choice arm that included low-dose cytarabine, representing a 2.7-month survival advantage for decitabine in the overall cohort of older adults with newly diagnosed AML [1]. However, when combined with venetoclax, low-dose cytarabine (LDAC) regimens achieved a hazard ratio of 0.75 (95% CI: 0.58-0.96) for overall survival compared to azacitidine plus venetoclax in a meta-analysis of 47 studies, with LDAC+venetoclax demonstrating a 12-month survival rate of 45% compared to 38% for azacitidine monotherapy [2].
| Evidence Dimension | Overall survival |
|---|---|
| Target Compound Data | 5.0 months median OS (95% CI: 4.3-6.3) for LDAC-containing treatment choice arm |
| Comparator Or Baseline | Decitabine: 7.7 months median OS (95% CI: 6.2-9.2) |
| Quantified Difference | 2.7 months absolute difference favoring decitabine in overall population; however, LDAC+venetoclax combination shows HR 0.75 for OS vs azacitidine+venetoclax |
| Conditions | Phase III randomized trial (NCT00260832) in older adults (≥65 years) with newly diagnosed AML; meta-analysis of 47 studies (30 RCTs, 17 NRS) in patients ineligible for intensive chemotherapy |
Why This Matters
This evidence informs procurement and formulary decisions by establishing that cytarabine's clinical value is maximized in specific combination contexts (venetoclax co-administration) rather than as monotherapy, guiding therapeutic protocol selection.
- [1] Mayer J, Arthur C, Delaunay J, et al. Multivariate and subgroup analyses of a randomized, multinational, phase 3 trial of decitabine vs treatment choice of supportive care or cytarabine in older patients with newly diagnosed acute myeloid leukemia and poor- or intermediate-risk cytogenetics. BMC Cancer. 2014;14:69. View Source
- [2] Blood Advances. Antileukemic therapies for older adults with AML ineligible for conventional therapy: systematic review & meta-analysis. 2025. PubMed ID: 41538293. View Source
